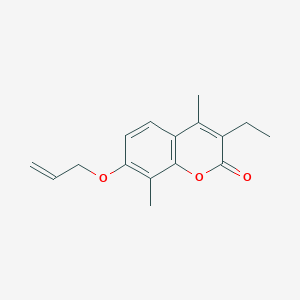
3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one, also known as esculetin, is a natural coumarin derivative found in various plants such as Artemisia capillaris and Fraxinus rhynchophylla. Esculetin has been extensively studied for its medicinal properties, including anti-inflammatory, antioxidant, and anticancer effects.
Wissenschaftliche Forschungsanwendungen
Esculetin has been extensively studied for its medicinal properties. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer effects. Esculetin has also been shown to have antimicrobial and antiviral properties. Additionally, 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one has been investigated for its potential use in the treatment of various diseases such as diabetes, cardiovascular diseases, and neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one is not fully understood. However, it has been suggested that 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one exerts its effects through various pathways, including the inhibition of inflammatory cytokines, the activation of antioxidant enzymes, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Esculetin has been shown to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Esculetin has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one has been found to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one in lab experiments is its relatively low toxicity compared to other compounds. Additionally, 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one is readily available and can be synthesized through various methods. However, one limitation of using 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one in lab experiments is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another direction is the exploration of its potential use in the treatment of viral infections such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one and its potential use in the treatment of various diseases.
Synthesemethoden
Esculetin can be synthesized through various methods, including chemical synthesis, microbial synthesis, and extraction from natural sources. Chemical synthesis involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of sodium ethoxide. Microbial synthesis involves the use of microorganisms such as Aspergillus niger and Penicillium chrysogenum to produce 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one. Extraction from natural sources involves the isolation of 3-ethyl-4,8-dimethyl-7-(prop-2-enyloxy)-2H-chromen-2-one from plants such as Artemisia capillaris and Fraxinus rhynchophylla.
Eigenschaften
Molekularformel |
C16H18O3 |
|---|---|
Molekulargewicht |
258.31 g/mol |
IUPAC-Name |
3-ethyl-4,8-dimethyl-7-prop-2-enoxychromen-2-one |
InChI |
InChI=1S/C16H18O3/c1-5-9-18-14-8-7-13-10(3)12(6-2)16(17)19-15(13)11(14)4/h5,7-8H,1,6,9H2,2-4H3 |
InChI-Schlüssel |
XPZAYRMIKDJWTG-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC=C)C)OC1=O)C |
Kanonische SMILES |
CCC1=C(C2=C(C(=C(C=C2)OCC=C)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





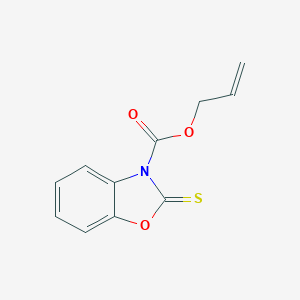

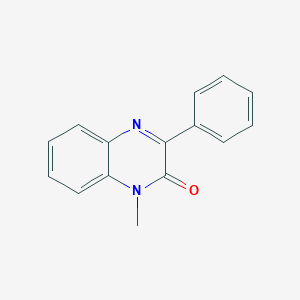

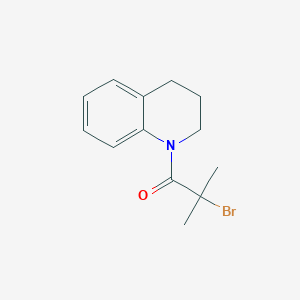
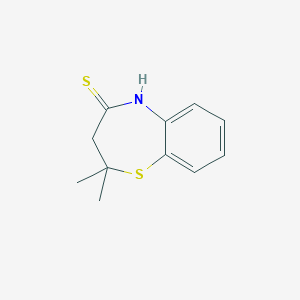
![ethyl (2R)-4,5-dioxo-3,7-diphenyl-8,10-dioxa-3-azatricyclo[7.4.0.02,6]tridec-6-ene-2-carboxylate](/img/structure/B293280.png)
![ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate](/img/structure/B293281.png)
![trimethyl 1-[1,3-dimethyl-6-(methylamino)-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]-1H-pyrrole-2,3,4-tricarboxylate](/img/structure/B293282.png)
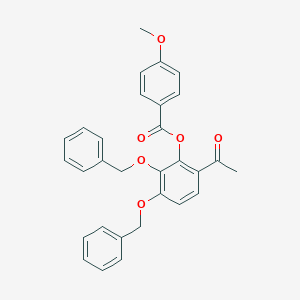
![3-[(4-methoxyanilino)methyl]-1H-quinolin-2-one](/img/structure/B293285.png)
![ethyl 4-({[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)benzoate](/img/structure/B293286.png)